![molecular formula C19H22N2O3S B5903533 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide](/img/structure/B5903533.png)
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Mecanismo De Acción
Studies: Further studies on the mechanism of action of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may lead to the development of more potent and selective inhibitors.
In conclusion, 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide is a promising anti-cancer agent that has shown potent activity in preclinical models. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide in lab experiments include its potent anti-tumor activity, favorable pharmacokinetic profile, and minimal toxicity. However, the complex synthesis process and high cost may limit its use in some settings.
Direcciones Futuras
There are several potential future directions for research on 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide. These include:
1. Combination therapy: 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may be used in combination with other cancer therapies to enhance their efficacy and overcome resistance.
2. Biomarker identification: Identifying biomarkers that predict response to 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may help to identify patients who are most likely to benefit from the drug.
3. Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide in humans, and further research in this area may lead to its approval for clinical use.
4.
Métodos De Síntesis
The synthesis of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide involves a multi-step process that requires several chemical reactions. The first step involves the preparation of a key intermediate compound, which is then further modified to form the final product. The process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide has been extensively studied in preclinical models and has shown potent anti-tumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been shown to be effective in overcoming resistance to other cancer therapies.
Propiedades
IUPAC Name |
3-acetamido-N-(oxolan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(22)20-17-5-2-4-16(10-17)19(23)21(11-15-7-9-25-13-15)12-18-6-3-8-24-18/h2,4-5,7,9-10,13,18H,3,6,8,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGWKBYRQJMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N(CC2CCCO2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.